1-Dodecylpiperidine

Description

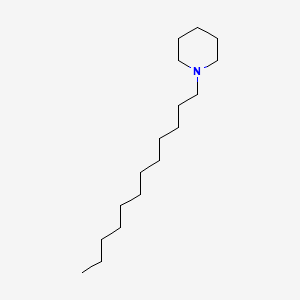

Structure

3D Structure

Properties

IUPAC Name |

1-dodecylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35N/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDDSIBLLZQKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064059 | |

| Record name | Piperidine, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5917-47-5 | |

| Record name | N-Dodecylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5917-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005917475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Mechanisms and Reactivity of 1 Dodecylpiperidine

Nucleophilic Substitution and Elimination Pathways Involving Alkylpiperidines

The lone pair of electrons on the nitrogen atom of 1-dodecylpiperidine dictates its role as a nucleophile, primarily in reactions with alkyl halides. This initial substitution reaction is often a prelude to subsequent elimination pathways, which are of significant mechanistic interest.

The reactivity of this compound and its derivatives can be understood through the fundamental mechanisms of nucleophilic substitution (SN1, SN2) and elimination (E1, E2). As a tertiary amine, this compound can act as a nucleophile in an SN2 reaction with an unhindered alkyl halide, such as methyl iodide. This reaction, known as exhaustive methylation, proceeds via a bimolecular, single-step mechanism to form a quaternary ammonium (B1175870) salt. yale.edu The formation of this salt is crucial, as it converts the neutral amine into a positively charged species with a good leaving group (a neutral trialkylamine), setting the stage for elimination reactions. libretexts.org

Quaternary ammonium salts derived from this compound undergo elimination primarily through an E2 mechanism, a process known as the Hofmann elimination. libretexts.orgmasterorganicchemistry.com This reaction is initiated by a strong base, typically hydroxide (B78521), which is generated in situ from silver oxide and water. yale.eduwikipedia.org The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a β-carbon while the leaving group departs simultaneously. youtube.com

A defining characteristic of the Hofmann elimination is its regioselectivity, which contrasts with the Zaitsev rule typically observed in the elimination of alkyl halides. The Hofmann elimination preferentially forms the least substituted alkene, a phenomenon known as the "Hofmann rule". wikipedia.orglibretexts.org This preference is attributed to the steric bulk of the trialkylammonium leaving group. The large size of this group hinders the approach of the base to the more sterically congested internal β-hydrogens, making the abstraction of a proton from the least hindered, terminal β-carbon more favorable. masterorganicchemistry.com

For instance, the Hofmann elimination of a piperidinium (B107235) salt, formed by exhaustive methylation of piperidine (B6355638), results in ring-opening to yield 1,4-pentadiene. doubtnut.com

| Mechanism | Molecularity | Kinetics | Substrate Preference | Nucleophile/Base | Stereochemistry | Key Feature |

| SN2 | Bimolecular | Second-order | Methyl > 1° > 2° | Strong Nucleophile | Inversion of configuration | Concerted, one-step reaction |

| SN1 | Unimolecular | First-order | 3° > 2° | Weak Nucleophile | Racemization | Carbocation intermediate |

| E2 | Bimolecular | Second-order | 3° > 2° > 1° | Strong, bulky base | Anti-periplanar | Concerted, one-step reaction |

| E1 | Unimolecular | First-order | 3° > 2° | Weak base | Zaitsev's rule | Carbocation intermediate |

The stereochemical outcome of reactions involving the piperidine ring is of paramount importance. The E2 mechanism, which governs the Hofmann elimination, has strict stereochemical requirements. The reaction proceeds via an anti-periplanar transition state, where the abstracted β-proton and the leaving group are positioned at a dihedral angle of 180°. youtube.comnrochemistry.com

In the context of the N-dodecylpiperidinium cation, this requirement means that elimination can only occur if a β-hydrogen is in an anti relationship to the C-N bond that is breaking. The piperidine ring exists predominantly in a chair conformation, and this conformational preference dictates the spatial arrangement of the β-protons. For an E2 elimination to proceed, a β-proton must typically be in an axial position to be anti-periplanar to the axial or equatorial C-N bond.

The stereochemistry of the piperidine ring and any substituents will therefore determine which β-protons are available for abstraction and, consequently, the structure of the resulting alkene product. While anti-elimination is the overwhelmingly favored pathway, syn-elimination has been observed in rigid cyclic systems where an anti-periplanar arrangement is not possible. libretexts.orglibretexts.org

Oxidative and Reductive Transformation Pathways

Tertiary amines like this compound are susceptible to oxidation, leading to N-oxides or α-functionalized products. Reductive pathways are primarily relevant for derivatives of the amine, such as the corresponding N-oxide.

Oxidation Pathways: The most common oxidative transformation for tertiary amines is the formation of a tertiary amine N-oxide. This conversion can be achieved using various oxidizing agents, including hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA), or urea-hydrogen peroxide. nih.govorganic-chemistry.orgchem-station.com The resulting N-dodecylpiperidine N-oxide has a highly polar N⁺-O⁻ bond, which can increase the water solubility of the molecule. nih.gov These N-oxides are not merely inert products; they can serve as intermediates in further reactions, such as the Cope elimination and the Polonovski reaction. nih.gov

Another oxidative pathway involves the oxidation of the α-carbon atom of the piperidine ring. This leads to the formation of an N-acyliminium ion intermediate. nih.gov These electrophilic species can be trapped by a variety of nucleophiles, enabling the α-functionalization of the piperidine ring. acs.org In vitro biological studies have also shown that the piperidine ring can undergo N-oxidation to yield metabolites like N-hydroxy piperidine. nih.gov

Reductive Pathways: While the saturated this compound structure is generally stable to reduction, its N-oxide derivative can be readily reduced back to the parent tertiary amine. google.com This reduction is a common transformation and can be accomplished using various reducing agents. This oxidation-reduction sequence can be used as a protection-deprotection strategy for the tertiary amine. The reduction of amides to amines is a well-established process using reagents like lithium aluminum hydride (LiAlH₄), but this is not directly applicable to the pre-formed this compound. orgoreview.comlibretexts.org

Catalytic Activity and Role in Organic Transformations

The chemical properties of this compound and its derivatives allow them to function as catalysts in several types of organic reactions.

Base and Nucleophilic Catalysis: As a tertiary amine, this compound can function as a base. Its steric hindrance around the nitrogen atom makes it more of a non-nucleophilic base compared to primary or secondary amines. Tertiary amines are known to be effective catalysts for various reactions, including the ring-opening of epoxides with nucleophiles like other amines or thiols. researchgate.netrsc.org

Phase-Transfer Catalysis (PTC): A significant catalytic application arises from the quaternary ammonium salts derived from this compound. By reacting this compound with an alkyl halide (e.g., benzyl chloride or another dodecyl halide), an N,N-dialkylpiperidinium salt is formed. This salt, possessing a charged head and long, lipophilic alkyl chains, is an ideal candidate for a phase-transfer catalyst. epo.orggoogle.com

Phase-transfer catalysts facilitate reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). scribd.com The lipophilic quaternary cation (from the this compound derivative) can pair with an anion from the aqueous phase (e.g., CN⁻, OH⁻, MnO₄⁻) and transport it into the organic phase. epo.orgprinceton.edu In the organic phase, the "naked" anion is highly reactive towards the organic substrate. The presence of the long dodecyl chain enhances the solubility of the catalyst-anion pair in the nonpolar organic solvent, increasing the reaction rate. google.com

| Reaction Type | Aqueous/Solid Reagent | Organic Substrate | Product Type |

| Nucleophilic Substitution | NaCN, NaN₃, KSCN | Alkyl Halide (R-X) | Nitrile (R-CN), Azide (R-N₃), Thiocyanate (R-SCN) |

| Oxidation | KMnO₄, K₂Cr₂O₇ | Alkene, Alcohol | Diol, Carboxylic Acid |

| Alkylation | NaOH (aq) | Active Methylene (B1212753) Compound | Alkylated Compound |

| Williamson Ether Synthesis | NaOH (aq) | Phenol + Alkyl Halide | Aryl Ether |

Computational Chemistry Approaches to 1 Dodecylpiperidine Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are foundational to understanding the physicochemical properties of 1-Dodecylpiperidine. These methods provide a dynamic and energetic perspective on the molecule's behavior.

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of this compound, capturing its structural fluctuations and interactions with its environment, such as a solvent or a biological membrane. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape over time. mdpi.com Coarse-grained MD simulations, which simplify atomic detail to study larger systems and longer timescales, are particularly useful for investigating the self-assembly of long-chain alkyl compounds like this compound into structures such as micelles. nih.gov Key parameters in MD simulations include the force field, simulation time, temperature, and pressure, all of which are chosen to mimic realistic conditions. mdpi.comnih.govmdpi.com

Table 1: Key Parameters in Molecular Dynamics (MD) Simulations

| Parameter | Description | Common Values/Methods |

|---|---|---|

| Force Field | A set of parameters and equations used to calculate the potential energy of the system. Defines interactions between atoms. | GROMOS, AMBER, CHARMM |

| Ensemble | The statistical mechanical ensemble that the simulation samples from. | NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | The temperature at which the simulation is run, maintained by a thermostat algorithm. | 298.15 K (Room Temperature), 310 K (Body Temperature) |

| Simulation Time | The total duration of the simulated molecular motion. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The small interval of time between successive calculations of forces and positions. | 1 to 40 femtoseconds (fs) |

| Boundary Conditions | Method to handle the edges of the simulation box to mimic a larger system. | Periodic Boundary Conditions (PBC) |

This table presents typical parameters and methods used in MD simulations for molecules similar to this compound.

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. northwestern.eduyoutube.comresearchgate.net These methods solve the Schrödinger equation to determine the electronic wavefunction, from which various properties can be derived. northwestern.edu Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. researchgate.netresearchgate.net

For this compound, these calculations can reveal its electronic structure, including the distribution of electron density and the energies of its molecular orbitals. arxiv.org Key properties derived from these calculations include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying positive (electrophilic) and negative (nucleophilic) regions of the molecule. researchgate.netnih.gov This is crucial for understanding intermolecular interactions, particularly hydrogen bonding. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Table 2: Representative Quantum Chemical Data for a Piperidine (B6355638) Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Note: These values are illustrative for a substituted piperidine and would need to be specifically calculated for this compound.

In Silico Prediction of Molecular Interactions and Reactivity

Computational methods can predict how this compound might interact with other molecules, particularly biological targets, and forecast its activity based on its structure.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govlongdom.orgnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. longdom.org

Docking studies can provide valuable insights into the binding mechanism of this compound with a potential biological target. mdpi.com The results can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For example, a study on a related compound, 1-dodecylpyridinium, used molecular docking to investigate its binding to the active site of the FabG enzyme in Acinetobacter baumannii. researchgate.net Such analyses are crucial for understanding the structural basis of a compound's biological activity and for guiding the design of more potent derivatives. nih.govdovepress.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org In QSAR, the predictors are physicochemical properties or theoretical molecular descriptors of the chemicals, and the response variable is a measure of biological activity. wikipedia.org For a series of alkylpiperidines, a QSAR model could be developed to predict their activity based on descriptors like alkyl chain length, molecular weight, lipophilicity (logP), and various topological or electronic parameters. nih.govnih.gov

The process involves calculating a set of descriptors for a series of known alkylpiperidines and then using statistical methods, like partial least squares (PLS) regression, to build a model that correlates these descriptors with the observed activity. nih.gov A statistically significant QSAR model can then be used to predict the activity of new, untested compounds and to understand which structural features are most important for the desired biological effect. nih.govnih.gov

High-Throughput Computational Screening for Derivative Design

High-throughput computational screening, also known as virtual screening, is a powerful method used in drug discovery to search large libraries of compounds for those that are most likely to bind to a specific biological target. nuvisan.com This approach can be used to design and evaluate potential derivatives of this compound.

The process typically starts with a known target structure or a pharmacophore model derived from active compounds. A large virtual library, which can contain millions of compounds, is then computationally docked into the target's active site or filtered based on the pharmacophore model. nuvisan.com The compounds are ranked based on their predicted binding affinity or fit. longdom.org This allows researchers to prioritize a smaller, more manageable number of promising candidates for chemical synthesis and experimental testing. nih.govnih.govmdpi.com This in silico approach significantly accelerates the early stages of drug discovery by efficiently identifying novel chemical starting points from vast chemical spaces. nuvisan.commdpi.com

Supramolecular Chemistry and Self Assembly of 1 Dodecylpiperidine Systems

Principles of Self-Association in Alkylpiperidine Amphiphiles

Alkylpiperidine amphiphiles, like 1-dodecylpiperidine, are part of a class of surfactants that spontaneously form ordered structures in aqueous solutions. The primary driving force for this self-association is the hydrophobic effect, which compels the nonpolar alkyl tails to minimize contact with water molecules. This leads them to aggregate, while the hydrophilic piperidine (B6355638) headgroups remain exposed to the aqueous environment.

Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers rapidly associate to form spherical or ellipsoidal aggregates called micelles. jmaterenvironsci.comjcsp.org.pk In a micelle, the hydrophobic tails form a core, effectively creating a nonpolar microenvironment, while the charged headgroups form a protective outer shell that interacts with the surrounding water. jcsp.org.pk

The CMC is a crucial parameter that indicates the onset of micelle formation and is influenced by several factors, including the structure of the surfactant, temperature, and the properties of the solvent, such as ionic strength. numberanalytics.com For ionic surfactants like this compound, increasing the ionic strength of the solution typically lowers the CMC because the added salt ions shield the electrostatic repulsion between the charged headgroups, making it easier for them to aggregate. numberanalytics.com The value of the CMC can be determined experimentally by monitoring changes in physical properties of the solution, such as surface tension, conductivity, or fluorescence, as a function of surfactant concentration. jcsp.org.pknumberanalytics.com A distinct break in the plot of these properties against concentration signifies the CMC. jcsp.org.pknumberanalytics.com

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Ionic Surfactants

| Factor | Effect on CMC | Rationale |

|---|---|---|

| Increasing Alkyl Chain Length | Decrease | Enhances hydrophobicity, favoring aggregation at lower concentrations. researchgate.net |

| Increasing Temperature | Variable | Complex balance between the hydrophobic effect and electrostatic interactions. numberanalytics.com |

| Adding Electrolyte (Salt) | Decrease | Shields electrostatic repulsion between ionic headgroups, facilitating aggregation. numberanalytics.com |

| Headgroup Structure | Variable | The size and charge of the headgroup influence steric and electrostatic interactions. researchgate.net |

This table presents general principles for ionic surfactants based on available literature.

Beyond simple micelles, amphiphiles like this compound can form more complex, higher-order structures such as vesicles and lamellar phases under specific conditions. tau.ac.ilresearchgate.net The type of structure formed is largely dictated by the molecular geometry of the surfactant, often described by the critical packing parameter (P). This parameter relates the volume of the hydrophobic tail, the area of the headgroup, and the length of the tail.

Interfacial Behavior and Adsorption Phenomena

The amphiphilic nature of this compound drives it to accumulate at interfaces, such as the boundary between a liquid and air or between two immiscible liquids (e.g., oil and water). This adsorption significantly alters the properties of the interface.

At a liquid-air or liquid-liquid interface, this compound molecules orient themselves with their hydrophobic dodecyl tails directed towards the non-aqueous phase (air or oil) and their hydrophilic piperidinium (B107235) headgroups remaining in the aqueous phase. ethz.ch This accumulation disrupts the cohesive energy at the interface, leading to a reduction in interfacial tension. mdpi.com The process continues as surfactant concentration increases until the interface becomes saturated with monomers. At this point, which corresponds to the CMC, the interfacial tension reaches a minimum value and remains relatively constant with further increases in concentration, as excess molecules form micelles in the bulk solution. numberanalytics.com

The adsorption behavior is dynamic, with molecules diffusing from the bulk solution to the interface until an equilibrium is reached. ethz.ch This process is fundamental to applications such as emulsification, where surfactants stabilize droplets of one liquid dispersed in another. mdpi.com

The efficiency and effectiveness of a surfactant's ability to lower interfacial tension are strongly dependent on its molecular structure, specifically the length of its alkyl chain and the nature of its headgroup. researchgate.netmdpi.com

Alkyl Chain Length: Increasing the length of the hydrophobic alkyl chain generally enhances the surface activity of a surfactant. researchgate.net A longer chain, such as the dodecyl group in this compound, provides a stronger driving force to escape the aqueous environment and adsorb at the interface. This leads to a more significant reduction in interfacial tension and a lower CMC compared to homologues with shorter chains (e.g., octyl or decyl). researchgate.net Longer chains also promote more compact packing at the interface due to increased van der Waals interactions between the tails. mdpi.com

Headgroup: The headgroup's structure and charge influence packing and interactions at the interface. Studies comparing different cationic headgroups with the same alkyl chain have shown that the headgroup type is a prominent factor affecting amphiphilic properties. researchgate.net For example, research on ionic liquids indicated that an imidazolium (B1220033) headgroup was more effective at reducing interfacial tension than a methylpiperidine or methylpyrrolidine headgroup attached to the same octadecyl chain. researchgate.net This suggests that the specific geometry and charge distribution of the piperidine ring in this compound play a crucial role in its interfacial behavior.

Table 2: Influence of Molecular Structure on Interfacial Properties of Cationic Surfactants

| Structural Feature | Effect on Surface Activity | Rationale |

|---|---|---|

| Longer Alkyl Chain | Increased | Greater hydrophobic driving force for adsorption at the interface. researchgate.net |

| Bulky/Aromatic Headgroup | Generally Increased | Can facilitate migration and lead to greater adsorption at the interface. researchgate.net |

This table summarizes general trends observed for cationic surfactants based on available literature.

Design of Self-Assembled Nanomaterials Incorporating this compound

The principles of self-assembly are harnessed by scientists to design and construct novel nanomaterials with specific functions. uw.edumdpi.comwiley.comrsc.org By strategically combining different molecular building blocks, it is possible to create architectures like nanoparticles, nanovesicles, and layers for applications in biomedicine, catalysis, and materials science. nih.govmdpi.com

A concrete example of this design approach involves the incorporation of this compound into more complex molecular structures. In one study, researchers synthesized acridone (B373769) derivatives for cell imaging. mdpi.com They attached a dodecylpiperidine moiety to the N10 position of the acridone scaffold. This design intentionally created a surfactant-like molecule where the acridone portion acts as a fluorophore and the dodecylpiperidine provides the amphiphilicity needed to drive self-assembly into nanoparticles in an aqueous environment. This aggregation was crucial for the molecule's function, as it led to aggregation-induced emission (AIE), making the nanoparticles fluorescent and traceable upon cellular uptake. mdpi.com This work illustrates how the well-understood self-assembling properties of the this compound group can be exploited as a tool in the bottom-up fabrication of functional nanomaterials. mdpi.comnih.gov

Exploration of 1 Dodecylpiperidine As a Precursor in Ionic Liquid Synthesis

Synthesis of 1-Dodecylpiperidinium-Based Ionic Liquids

The transformation of 1-dodecylpiperidine into an ionic liquid is a multi-step process that begins with the formation of a quaternary ammonium (B1175870) cation, followed by the introduction of a desired anion. This approach allows for the systematic design of ILs with specific functionalities.

The primary method for synthesizing 1-dodecylpiperidinium-based ionic liquids involves a two-step process: quaternization followed by anion exchange.

The initial step is a quaternization reaction, a type of S_N2 reaction, where a tertiary amine is alkylated to form a quaternary ammonium salt. nih.gov For instance, 1-methylpiperidine (B42303) can be reacted with an alkyl bromide, such as 1-bromododecane, to form the corresponding 1-dodecyl-1-methylpiperidinium bromide. nih.govacs.org This reaction is typically carried out by dissolving the reactants in a polar solvent like acetone (B3395972) and heating the mixture under reflux for an extended period, often 24 hours. nih.govacs.org The use of a polar solvent helps to accelerate the formation of the polar ionic product. nih.gov After the reaction, the mixture is cooled, often in a refrigerator, to facilitate the crystallization of the product, which can then be isolated by filtration and washed with a solvent like cold ethyl acetate (B1210297) to remove any unreacted starting materials. nih.govacs.org This process yields the precursor salt, in this case, 1-dodecyl-1-methylpiperidinium bromide, often as a white crystalline solid. nih.gov

The second step is anion exchange, also known as metathesis. This process is used to replace the initial anion (e.g., bromide) with a different anion, thereby tuning the properties of the ionic liquid. A common method involves dissolving the precursor salt (e.g., 1-dodecyl-1-methylpiperidinium bromide) in water and reacting it with a salt containing the desired anion, such as a sodium salt. nih.govacs.org For example, to synthesize herbicidal ionic liquids, 1-alkyl-1-methylpiperidinium bromides are reacted with the sodium salt of a herbicidal acid. nih.govacs.org The resulting ionic liquid is then typically extracted from the aqueous phase using an organic solvent like chloroform. nih.govacs.org The organic phase is washed with distilled water to remove any remaining bromide ions, which can be checked using a silver nitrate (B79036) test, before the solvent is removed under reduced pressure to yield the final, purified ionic liquid. nih.govacs.org Anion exchange can also be achieved using anion exchange resins, which can be effective for removing halide impurities. x-mol.net

The defining characteristic of ionic liquids is their "designer" nature, which stems from the ability to modify their properties by changing the cation or, more commonly, the anion. acs.org The choice of the counterion has a profound impact on the physicochemical properties of the 1-dodecylpiperidinium ionic liquid, including its melting point, viscosity, density, and thermal stability. rsc.orgrsc.org

The size, shape, and charge delocalization of the anion influence the intermolecular forces and the packing efficiency of the ions in the liquid state. acs.org For example, large and asymmetrical anions can hinder the formation of a stable crystal lattice, which often results in lower melting points. acs.org The interaction between the cation and anion, through forces like hydrogen bonding and van der Waals interactions, is a key determinant of viscosity. wikipedia.org

Research has demonstrated this tunability in practice. A series of 1-alkyl-1-methylpiperidinium cations, including the dodecyl variant, were paired with the 4-(4-chloro-2-methylphenoxy)butanoate (MCPB) anion to create herbicidal ionic liquids. rsc.org The thermal properties of these salts were shown to be dependent on the length of the alkyl chain on the piperidinium (B107235) cation. rsc.org Specifically, the glass transition temperature (T_g) could be systematically altered. The ionic liquid with the 1-dodecyl-1-methylpiperidinium cation exhibited the lowest glass transition temperature in the series, highlighting the significant effect of the long alkyl chain on the material's phase behavior. rsc.org

Table 1: Effect of Cation Alkyl Chain Length on the Glass Transition Temperature (T_g) of 1-Alkyl-1-methylpiperidinium 4-(4-chloro-2-methylphenoxy)butanoate Ionic Liquids rsc.org

| Cation Alkyl Chain | Glass Transition Temperature (T_g) (°C) |

|---|---|

| Octyl (C8) | -34.4 |

| Nonyl (C9) | -36.9 |

| Decyl (C10) | -42.5 |

| Dodecyl (C12) | -43.8 |

| Tetradecyl (C14) | -20.9 |

| Hexadecyl (C16) | -12.1 |

| Octadecyl (C18) | 1.6 |

Application of 1-Dodecylpiperidinium Ionic Liquids in Green Chemistry

The unique properties of ionic liquids, such as their low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic compounds (VOCs) in chemical processes. rsc.orgnih.gov 1-Dodecylpiperidinium-based ILs are part of this class of "green" solvents and have potential applications in various areas of sustainable chemistry.

Ionic liquids are widely recognized for their potential to serve as media for chemical reactions and as catalysts. nih.gov Their negligible volatility reduces air pollution and workplace exposure, while their high thermal stability allows for a wider range of reaction temperatures compared to many conventional solvents. rsc.orgwikipedia.org In catalysis, ILs can act as solvents that help to immobilize and stabilize catalyst complexes, which can facilitate catalyst recycling and improve reaction yields and selectivities. nih.govresearchgate.net

The polarity of ionic liquids can be tuned, and they are often composed of poorly coordinating ions, making them highly polar yet noncoordinating solvents. researchgate.net This combination can be advantageous for a variety of organic reactions. Although the broader class of piperidinium-based ionic liquids has been explored in catalysis, specific examples detailing the use of 1-dodecylpiperidinium ionic liquids as solvents or catalysts in specific named reactions with comprehensive performance data are not extensively documented in the reviewed literature. However, the fundamental properties that make other ILs effective in this domain are inherent to the 1-dodecylpiperidinium structure and suggest their potential utility in this field.

The tunable nature of ionic liquids makes them highly suitable for separation and extraction processes. mdpi.com By carefully selecting the cation and anion, an ionic liquid can be designed to be immiscible with water or certain organic solvents, enabling their use in liquid-liquid extraction systems. researchgate.netmdpi.com They can offer high solubility for specific target compounds, leading to improved extraction efficiency and selectivity compared to traditional solvents. mdpi.com

Ionic liquids have been employed for the extraction of a wide range of substances, including metal ions, organic pollutants, and bioactive compounds from natural sources. mdpi.com The extraction mechanism can involve various interactions, such as ion exchange, chelation, or solvation. For instance, piperidinium-based ionic liquids with different alkyl chain lengths have been investigated for metal extraction. One study demonstrated that an ionic liquid with a 1-octyl-1-methylpiperidinium cation could quantitatively recover neodymium(III) from acidic solutions through a solvation mechanism. While this highlights the potential of the piperidinium cation structure in extraction, specific research detailing the application of 1-dodecylpiperidinium ionic liquids in separation processes with quantitative performance metrics like distribution coefficients or extraction efficiencies is an area requiring further investigation.

Materials Science Applications of 1 Dodecylpiperidine and Its Derivatives

Incorporation into Polymeric Materials and Composites

The integration of 1-dodecylpiperidine and its derivatives into polymeric materials is primarily aimed at modifying surface properties and enhancing the performance of the final composite material. The long dodecyl chain is inherently hydrophobic, and its presence can be leveraged to control the interaction of a polymer surface with aqueous environments.

Detailed Research Findings: While specific studies detailing the incorporation of pure this compound are not extensively documented in public literature, its function can be inferred from the well-established principles of polymer surface modification. researchgate.netscitechnol.comwiley-vch.denih.gov Additives with long alkyl chains are known to act as surfactants or dispersing agents within a polymer matrix. The hydrophobic dodecyl tail of this compound is expected to orient itself away from the bulk of a hydrophilic polymer or towards a hydrophobic polymer matrix, while the polar piperidine (B6355638) head can be used to interact with other components or provide a site for further reactions.

This modification can lead to several advantageous properties:

Improved Interfacial Adhesion: In polymer blends or composites, molecules like this compound can act as compatibilizers, improving the adhesion between different phases (e.g., between a hydrophilic fiber and a hydrophobic polymer matrix). wiley-vch.de Better adhesion ensures more effective stress transfer between the matrix and filler, which can enhance the mechanical properties of the composite. mdpi.com

Surface Energy Modification: By altering the chemical composition of the polymer surface, additives can change the surface energy, which in turn affects adhesion, wettability, and printability. scitechnol.com

The table below summarizes the expected impact of using this compound as an additive in polymeric composites based on its known chemical properties.

Table 1: Predicted Effects of this compound as a Polymer Additive

| Property Modified | Expected Effect | Underlying Mechanism |

|---|---|---|

| Wettability | Increased hydrophobicity / Decreased surface wettability | The non-polar dodecyl chain orients at the surface, repelling water. nih.gov |

| Interfacial Adhesion | Improved compatibility between polar and non-polar phases | The amphiphilic structure bridges the interface between dissimilar materials. wiley-vch.de |

| Dispersion | Acts as a dispersing agent for fillers or pigments | The surfactant-like nature helps to prevent agglomeration of particles within the matrix. |

| Mechanical Properties | Potential improvement in tensile strength and flexibility | Enhanced interfacial adhesion allows for better stress transfer within the composite. mdpi.commdpi.com |

Applications in Organic Electronics and Thin Film Technologies

In the realm of organic electronics, the performance of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) is highly dependent on the molecular structure and organization of the organic semiconductor materials within thin films. nih.govkit.edutuwien.ac.at Derivatives of this compound have been synthesized as part of larger, functional molecules designed to optimize these properties. The introduction of an aliphatic chain, such as a dodecyl group, is a common strategy to improve the solubility of otherwise rigid π-conjugated molecules, making them suitable for solution-based processing techniques like spin coating. icm.edu.plcsfusion.orgunimib.it

Detailed Research Findings: A notable example is the development of acridone (B373769) derivatives designed for advanced applications. mdpi.com In one study, a dodecylpiperidine group was attached to the N10 position of an acridone scaffold. This structural modification serves several purposes:

Solubility and Processability: The dodecylpiperidine tail imparts solubility in organic solvents, which is crucial for fabricating uniform thin films required for electronic devices. icm.edu.plcsfusion.org

Self-Assembly: The resulting molecule has a "surfactant-like" structure with a polar acridone head and a non-polar dodecylpiperidine tail. mdpi.com This amphiphilicity drives the molecules to self-assemble in solution and in the solid state, a key process for creating the highly ordered molecular packing necessary for efficient charge transport in organic semiconductors. researchmap.jpfrontiersin.org

Functional Properties: In this specific case, the self-assembly led to aggregation-induced emission (AIE), a highly desirable property for materials used in OLEDs and sensors. mdpi.comwikipedia.org

While this compound itself is not the active semiconductor, its incorporation into a larger molecular framework is a critical design choice that enables or enhances the material's function in an electronic device. Patents have also listed this compound in the context of materials used for creating thin films. google.com

Table 2: Role of the Dodecylpiperidine Moiety in an Acridone-Based Functional Molecule

| Feature | Contribution of Dodecylpiperidine Moiety | Relevance to Organic Electronics |

|---|---|---|

| Molecular Structure | Provides a long, flexible, non-polar tail to the rigid, polar acridone core. mdpi.com | Creates an amphiphilic structure essential for controlled molecular organization. researchmap.jp |

| Solubility | Enhances solubility in common organic solvents for processing. | Enables solution-based deposition of uniform, high-quality thin films. csfusion.orgunimib.it |

| Self-Assembly | Drives the spontaneous organization of molecules into ordered aggregates. mdpi.com | Promotes favorable π-stacking for efficient charge carrier transport in OFETs. nih.gov |

| Photophysical Properties | Contributes to the restriction of intramolecular motion upon aggregation, leading to AIE. mdpi.com | AIE materials prevent concentration quenching, leading to highly efficient solid-state emitters for OLEDs. nih.govub.edu |

Role in Advanced Catalytic Systems

In catalysis, ligands are critical components that bind to a metal center, modifying its reactivity, selectivity, and stability. nih.gov Nitrogen-containing compounds are widely used as ligands for transition metal catalysts. cmu.eduwikipedia.orgresearchgate.net Derivatives of this compound, particularly its N-oxide form, have been identified as effective ligands in advanced catalytic systems.

Detailed Research Findings: Patents have disclosed the use of N-dodecylpiperidine oxide as a ligand in metal complex catalysts. googleapis.comgoogle.comepo.org These catalysts are designed for specific chemical transformations, such as the epoxidation of olefins. The ligand plays a crucial role in the catalytic cycle:

Solubilizing the Metal Center: The long dodecyl chain enhances the solubility of the metal complex in non-polar organic solvents, which are often used as reaction media. This ensures the catalyst remains in the same phase as the reactants, leading to a homogeneous catalytic system. cmu.edu

Tuning Catalytic Activity: The electronic properties of the N-oxide group and the steric bulk of the piperidine ring influence the electron density and coordination environment of the metal center. This tuning is essential for achieving high catalytic activity and selectivity towards the desired product. nih.gov

Stabilizing the Catalyst: The ligand stabilizes the metal center, preventing its decomposition or aggregation into inactive forms, which can prolong the catalyst's lifetime. sigmaaldrich.com

Research into the synthesis of this compound itself has also highlighted the performance of various catalysts. For example, the reductive amination of trilaurin (B1682545) with piperidine was effectively catalyzed by a Platinum-Molybdenum supported on TiO2 (Pt–MoOx/TiO2) system, demonstrating the synergy between different metallic components. osaka-u.ac.jp

Table 3: this compound Derivatives in Catalysis

| Catalyst System / Derivative | Role of Piperidine Derivative | Application |

|---|---|---|

| Metal Complex with N-dodecylpiperidine oxide ligand googleapis.comgoogle.com | Acts as a ligand to activate and stabilize the metal center. | Olefin epoxidation. |

| Tungsten peroxo complex with amine oxide ligand epo.org | N-dodecylpiperidine oxide is cited as a potential ligand. | Not specified, likely oxidation reactions. |

| Pt–MoOx/TiO2 osaka-u.ac.jp | Product of the catalytic reaction (not a ligand in this case). | Reductive amination of triglycerides to produce this compound. |

Development of Novel Functional Materials

The development of novel functional materials relies on designing molecules with specific, programmable properties that arise from their chemical structure. The amphiphilic nature of this compound and its derivatives makes them excellent building blocks for such materials, particularly those based on self-assembly.

Detailed Research Findings: A significant application is in the creation of materials with unique photophysical properties. Researchers have synthesized an acridone derivative incorporating a dodecylpiperidine tail that displays Aggregation-Induced Emission (AIE) . mdpi.com AIE is a phenomenon where non-emissive molecules become highly luminescent upon aggregation. wikipedia.orgnih.govnih.gov This is the opposite of the more common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished in the solid state.

The mechanism for the AIE effect in the dodecylpiperidine-functionalized acridone is as follows:

Amphiphilic Design: The molecule is designed with a "surfactant-like" structure. mdpi.com

Self-Assembly: In aqueous media or mixed solvents, the hydrophobic dodecylpiperidine tails aggregate to minimize contact with water, causing the molecules to self-assemble into nanoparticles (fluorogens). mdpi.com

Restricted Intramolecular Motion: In the aggregated state, the free rotation of parts of the molecule is physically restricted. This blockage of non-radiative decay pathways (energy loss through motion) forces the excited molecule to release its energy as light, thus "turning on" fluorescence. wikipedia.org

This AIE-active material, whose function is enabled by the dodecylpiperidine group, has applications in highly sensitive fluorescent sensors and bio-imaging. mdpi.comrsc.org

Other functional applications of this compound stem from its surfactant properties. It has been studied for its role as a corrosion inhibitor, where it is believed to form a protective, self-assembled monolayer on metal surfaces, preventing interaction with corrosive agents.

Table 4: Properties of a Dodecylpiperidine-Functionalized AIEgen

| Property | Observation in Solution | Observation in Aggregated State | Functional Significance |

|---|---|---|---|

| Fluorescence Emission | No fluorescence emission in water. mdpi.com | Significant orange light emission. mdpi.com | "Light-up" probe for sensing and imaging applications. nih.govrsc.org |

| Molecular State | Individual, freely rotating molecules. | Self-assembled into fluorogens (~400 nm). mdpi.com | Self-assembly is key to activating the material's function. frontiersin.org |

| Energy Dissipation | Non-radiative decay through intramolecular rotation. | Intramolecular motion is restricted, enhancing radiative decay. wikipedia.org | High solid-state quantum efficiency for applications like OLEDs. ub.edu |

Environmental Fate and Degradation Pathways of 1 Dodecylpiperidine

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical substances. These mechanisms are influenced by environmental factors such as sunlight, water, and the presence of reactive chemical species. microbe.comnormecows.com For 1-dodecylpiperidine, the key abiotic degradation pathways include photodegradation, hydrolysis, and oxidation.

Photodegradation is a process where light energy drives chemical breakdown. researchgate.net In aquatic and terrestrial environments, this typically occurs through heterogeneous photocatalysis, where a semiconductor material absorbs photons and generates highly reactive oxygen species (ROS), such as hydroxyl radicals. nih.gov These radicals can then oxidize and degrade organic pollutants. nih.gov

While specific photocatalytic studies on this compound are not extensively detailed, the general mechanism would involve its adsorption onto a photocatalyst surface, followed by attack from photo-induced radicals, leading to the breakdown of the molecule, potentially into CO2, H2O, and biomass. normecows.comnih.gov The efficiency of this process is dependent on several operational parameters. medcraveonline.com

Table 1: Factors Influencing the Rate of Photodegradation This table is based on general principles of photocatalysis and may be applicable to this compound.

| Parameter | Effect on Degradation Rate | Rationale | Citation |

| Substrate Concentration | Generally decreases with increasing concentration. | At high concentrations, more molecules are adsorbed to the catalyst surface, but fewer photons can reach the active sites, reducing the formation of hydroxyl radicals. | medcraveonline.com |

| Catalyst Amount | Increases up to an optimal level, then may decrease. | A higher catalyst dose provides more active sites for the reaction. However, excessive amounts can lead to light scattering and reduced photon penetration. | medcraveonline.com |

| pH of Solution | Varies depending on the catalyst and substrate. | pH affects the surface charge of the photocatalyst and the speciation of the target compound, influencing adsorption and reaction efficiency. | medcraveonline.com |

| Light Intensity | Increases with higher light intensity. | A greater number of photons leads to the generation of more electron-hole pairs and, consequently, more reactive oxygen species. | medcraveonline.com |

| Dissolved Oxygen | Generally increases the rate. | Oxygen acts as an electron scavenger, preventing the recombination of electron-hole pairs and promoting the formation of superoxide (B77818) radicals. | medcraveonline.com |

Oxidative degradation involves the reaction of a substance with an oxidizing agent. For this compound, a primary oxidative pathway is the oxidation of the tertiary amine on the piperidine (B6355638) ring to form this compound N-oxide. dtu.dk This transformation can be achieved using oxidizing agents such as hydrogen peroxide. The formation of N-oxides is a known metabolic and degradation product for compounds containing tertiary amine groups. dtu.dknlk.cz

In a broader context, the thermo-oxidative degradation of polymers, which may share characteristics with the long alkyl chain of this compound, often proceeds via a radical-based auto-oxidative process where the material reacts with oxygen to form hydroperoxides as primary degradation products. researchgate.net Studies on related nitrogen-containing heterocyclic compounds have also shown that hydroxylamine (B1172632) intermediates can undergo spontaneous oxidation to form nitrones, suggesting another potential oxidative transformation pathway. acs.org

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi and is considered a major mechanism for the removal of most chemicals from the environment. researchgate.net The process typically occurs in several stages, including biodeterioration, biofragmentation, assimilation by microbes, and finally, mineralization into inorganic products like carbon dioxide, water, and biomass. frontiersin.orgmdpi.com

The biodegradation of this compound would be carried out by diverse microbial communities present in soil and water. nih.gov The degradation process relies on a cascade of enzymes secreted by microorganisms. mdpi.com For a molecule like this compound, which consists of a long alkyl chain and a piperidine ring, several types of enzymes would be involved. The initial attack on the long dodecyl (alkane) chain would likely be initiated by hydroxylases and monooxygenases, which introduce oxygen to begin the breakdown process. mdpi.com This would be followed by dehydrogenases that further oxidize the molecule. mdpi.com

While specific studies identifying the full range of metabolites for this compound are limited, a key identified product resulting from oxidation is this compound N-oxide. dtu.dknlk.cz The general pathways for similar compounds suggest that the alkyl chain is likely broken down into smaller fragments, which are then assimilated by microorganisms and used as a source of carbon and energy. nih.gov

Table 2: Potential Enzymes in the Biodegradation of this compound This table is based on enzymes known to degrade similar chemical structures (alkanes and heterocyclic compounds).

| Enzyme Class | Potential Role in Degradation | Citation |

| Hydroxylase/Monooxygenase | Initiates the degradation by adding a hydroxyl group (-OH) to the dodecyl chain, increasing its water solubility and susceptibility to further attack. | mdpi.com |

| Alcohol Dehydrogenase | Oxidizes the newly formed alcohol group on the alkyl chain to an aldehyde. | mdpi.com |

| Aldehyde Dehydrogenase | Oxidizes the aldehyde to a carboxylic acid, which can then enter central metabolic pathways like the beta-oxidation cycle. | mdpi.com |

| Esterase/Lipase | Although no ester bond exists in the parent molecule, these enzymes are crucial for breaking down ester-containing intermediates that may form during degradation. | mdpi.com |

The rate and extent of biodegradation are not intrinsic to the compound alone but are heavily influenced by its chemical structure and prevailing environmental conditions. researchgate.netnumberanalytics.com

The structure of this compound itself presents competing factors for biodegradability. The long, twelve-carbon alkyl chain imparts significant lipophilicity (fat-solubility) and a high molecular weight, which can hinder degradation as larger, more hydrophobic molecules are often less bioavailable and less susceptible to enzymatic attack. researchgate.netrjwave.org Conversely, the presence of the nitrogen atom in the piperidine ring introduces a specific site that can be targeted by enzymes, for instance, leading to the formation of the N-oxide.

Other general factors play a crucial role in the biodegradability of chemical compounds in the environment.

Table 3: General Factors Affecting the Biodegradability of Organic Compounds

| Factor Category | Specific Factor | Influence on Biodegradation | Citation |

| Material Properties | Molecular Weight | Higher molecular weight polymers are generally more resistant to biodegradation. | rjwave.org |

| Hydrophilicity/Hydrophobicity | Polymers with hydrophilic (water-loving) segments are more biodegradable than hydrophobic ones of similar weight because water is essential for microbial activity. | rjwave.org | |

| Structure (Crystallinity) | Amorphous regions of a polymer are degraded more easily than highly ordered crystalline regions, which are difficult for microbial enzymes to penetrate. | rjwave.org | |

| Environmental Conditions | Temperature | Each microorganism has an optimal temperature for growth. Higher temperatures can accelerate metabolic processes up to a certain point, enhancing degradation. | rjwave.orgnumberanalytics.com |

| Moisture | Water is essential for microbial growth and for hydrolytic processes that can break down polymers. | researchgate.netnumberanalytics.com | |

| pH | Affects the stability of the material and the activity of microbial enzymes, which have optimal pH ranges. | numberanalytics.com | |

| Oxygen Availability | Determines whether aerobic (oxygen-present) or anaerobic (oxygen-absent) degradation pathways will dominate. Many bacteria require oxygen for efficient metabolism. | frontiersin.orgrjwave.org | |

| Nutrient Availability | The presence of other sources of carbon, nitrogen, and phosphorus can affect the growth of microbial populations and their ability to degrade the target compound. | researchgate.net |

Environmental Persistence and Bioaccumulation Potential

Environmental Persistence:

The persistence of a chemical in the environment is often quantified by its half-life (t½), the time it takes for 50% of the substance to degrade. orst.eduamazonaws.com This degradation can occur through various mechanisms, including biodegradation (breakdown by microorganisms) and photodegradation (breakdown by light). aesacademy.orgwikipedia.org

Bioaccumulation Potential:

The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow) and its bioconcentration factor (BCF). nih.govwikipedia.orglibretexts.orgchemsafetypro.com

Octanol-Water Partition Coefficient (Kow): This value represents the ratio of a chemical's concentration in octanol (B41247) (a surrogate for fat) to its concentration in water at equilibrium. wikipedia.orglibretexts.orgddbst.com A high log Kow value suggests a greater affinity for fatty tissues and thus a higher potential for bioaccumulation. For a molecule like this compound, the long dodecyl chain imparts significant lipophilicity (fat-loving character), which would likely result in a high Kow value.

Bioconcentration Factor (BCF): The BCF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. pops.intamazonaws.comnih.govchemsafetypro.com It provides a more direct measure of a substance's tendency to accumulate in aquatic organisms. Chemicals with high BCF values are considered to have a high bioaccumulation potential.

Given the lipophilic nature of the dodecyl group, it is plausible that this compound would have a tendency to partition into the fatty tissues of organisms, suggesting a potential for bioaccumulation. However, without experimental BCF data, this remains a theoretical assessment.

Detailed research findings, including specific half-life values in different environmental compartments (soil, water) and experimentally determined BCF values for this compound, are required for a definitive assessment of its environmental persistence and bioaccumulation potential.

Data Tables

As no specific experimental data for the environmental persistence and bioaccumulation of this compound were found in the public domain, the following tables are presented as templates for the type of data that would be necessary for a comprehensive evaluation.

Table 1: Environmental Persistence of this compound (Hypothetical Data)

| Parameter | Medium | Value | Conditions | Reference |

| Half-life (t½) | Soil | Data not available | Aerobic, 25°C | - |

| Water | Data not available | Aerobic, 25°C | - | |

| Sediment | Data not available | Anaerobic, 25°C | - |

Table 2: Bioaccumulation Potential of this compound (Hypothetical Data)

| Parameter | Value | Method | Reference |

| Log Kow | Data not available | Experimental/Calculated | - |

| Bioconcentration Factor (BCF) | Data not available | Fish, flow-through | - |

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Dodecylpiperidine

Spectroscopic Techniques in Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis of 1-Dodecylpiperidine, providing insights into its molecular framework and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the dodecyl chain. The protons on the carbons adjacent to the nitrogen atom (α-protons) in the piperidine ring and the N-CH₂ group of the dodecyl chain will be deshielded and appear at a lower field (higher ppm value). Based on data for similar N-alkylated piperidines, the α-protons of the piperidine ring are predicted to resonate around 2.3-2.5 ppm. chemicalbook.com The β and γ protons of the piperidine ring are expected to appear at approximately 1.5-1.6 ppm and 1.4-1.5 ppm, respectively. chemicalbook.comwikipedia.org The protons of the dodecyl chain will exhibit characteristic signals, with the N-CH₂ group appearing as a triplet around 2.3-2.4 ppm. The bulk of the methylene (B1212753) groups (-CH₂-) in the chain will produce a broad multiplet around 1.2-1.4 ppm, and the terminal methyl (-CH₃) group will appear as a triplet at approximately 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbon atoms of the piperidine ring are expected to show three distinct signals. The α-carbons (C2/C6) are anticipated to resonate around 56-58 ppm, the β-carbons (C3/C5) around 26-28 ppm, and the γ-carbon (C4) around 24-26 ppm. nih.govacs.org For the dodecyl chain, the carbon attached to the nitrogen (N-C1') is expected at approximately 58-60 ppm. The other carbons of the alkyl chain will appear in the range of 14-32 ppm, with the terminal methyl carbon (C12') resonating at the highest field (lowest ppm value), around 14 ppm. huji.ac.illibretexts.org

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine α-H (H2, H6) | 2.3 - 2.5 | - |

| Piperidine β-H (H3, H5) | 1.5 - 1.6 | - |

| Piperidine γ-H (H4) | 1.4 - 1.5 | - |

| Dodecyl N-CH₂ (H1') | 2.3 - 2.4 | - |

| Dodecyl -(CH₂)₁₀- | 1.2 - 1.4 | - |

| Dodecyl -CH₃ (H12') | 0.8 - 0.9 | - |

| Piperidine α-C (C2, C6) | - | 56 - 58 |

| Piperidine β-C (C3, C5) | - | 26 - 28 |

| Piperidine γ-C (C4) | - | 24 - 26 |

| Dodecyl N-C (C1') | - | 58 - 60 |

| Dodecyl -(CH₂)₁₀- | - | 22 - 32 |

| Dodecyl -CH₃ (C12') | - | ~14 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Due to the presence of a nitrogen atom, this compound follows the nitrogen rule, and its molecular ion (M⁺) will have an odd nominal mass. The molecular weight of this compound (C₁₇H₃₅N) is 253.47 g/mol , so the molecular ion peak is expected at m/z 253.

The fragmentation of aliphatic amines is dominated by α-cleavage, which is the breaking of the bond between the α and β carbons. jove.comjove.com For this compound, this can occur in two primary ways: cleavage of the C-C bond within the piperidine ring and cleavage of the C-C bond in the dodecyl chain adjacent to the nitrogen. The most significant fragmentation is expected to be the loss of the largest alkyl radical from the α-carbon, which leads to the formation of a stable iminium ion. miamioh.edu Therefore, the base peak is often the result of the loss of an undecyl radical (C₁₁H₂₃•) from the dodecyl chain, resulting in a fragment at m/z 98. Another characteristic fragmentation is the loss of a hydrogen atom from the molecular ion, leading to an [M-1]⁺ peak at m/z 252. The fragmentation of the long alkyl chain will also produce a series of hydrocarbon fragments separated by 14 mass units (CH₂). jove.comwhitman.edu

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 253 | [C₁₇H₃₅N]⁺ | Molecular Ion (M⁺) |

| 252 | [C₁₇H₃₄N]⁺ | [M-H]⁺ |

| 98 | [C₆H₁₂N]⁺ | α-cleavage, loss of C₁₁H₂₃• |

| 84 | [C₅H₁₀N]⁺ | Cleavage within the piperidine ring |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing an HPLC method for the quantification of this compound presents a challenge due to its lack of a UV chromophore. veeprho.com However, several strategies can be employed.

Method Development: A common approach is to use a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). researchgate.net Reversed-phase chromatography on a C18 or C8 column is a suitable separation mode. The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and ionization in the case of MS detection.

Alternatively, pre-column or post-column derivatization can be performed to attach a UV-active or fluorescent tag to the molecule, allowing for detection with a standard UV or fluorescence detector. nih.gov

Validation: A validated HPLC method for this compound would need to demonstrate specificity, linearity, accuracy, precision, and robustness. Linearity would be established by analyzing a series of standards of known concentrations. Accuracy would be determined by recovery studies, and precision would be assessed through the analysis of replicate samples.

| Parameter | Suggested Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Hyphenated Techniques

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography (GC): Due to its basic nature, this compound can exhibit peak tailing on standard GC columns. researchgate.netmdpi.com Therefore, a base-deactivated column or a column with a polar stationary phase, such as one containing polyethylene (B3416737) glycol (wax columns), is often preferred for the analysis of amines. nih.gov A flame ionization detector (FID) is a suitable universal detector for the quantification of this compound. Temperature programming would be necessary to ensure the elution of this relatively high-boiling-point compound in a reasonable time with good peak shape.

Hyphenated Techniques (GC-MS): The coupling of gas chromatography with mass spectrometry (GC-MS) is a particularly powerful tool. It combines the separation capabilities of GC with the identification power of MS. bre.com This allows for the confident identification of this compound in complex mixtures based on both its retention time and its mass spectrum. The fragmentation pattern obtained from the mass spectrometer can be used to confirm the structure of the eluted compound.

| Parameter | Suggested Condition |

|---|---|

| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Range | m/z 50-300 |

Electroanalytical Chemistry Approaches

Electroanalytical methods offer a compelling avenue for the characterization and quantification of this compound due to their inherent advantages, such as high sensitivity, rapid response times, and cost-effectiveness. tcd.ie These techniques are predicated on the relationship between an electrical quantity (e.g., current, potential) and a chemical parameter (e.g., concentration of the analyte). tcd.ie For a molecule like this compound, which contains an electroactive tertiary amine group, electrochemical oxidation at an appropriate electrode surface can be exploited for its determination.

Voltammetric techniques, a subset of amperometry, are particularly well-suited for this purpose. tcd.ie In a typical voltammetric experiment, a potential is applied to an electrode, and the resulting current from the oxidation or reduction of the analyte is measured. The peak current is directly proportional to the concentration of the analyte in the solution, forming the basis for quantification.

The development of a successful voltammetric method for this compound would involve the careful optimization of several experimental parameters. These include the pH of the supporting electrolyte, the choice of electrode material, and the voltammetric waveform (e.g., cyclic voltammetry, differential pulse voltammetry, or square wave voltammetry). For instance, a study on the antioxidant piperine, which also contains a piperidine moiety, utilized square wave voltammetry at a glassy carbon electrode and optimized the pH of the Britton-Robinson buffer to achieve a well-defined cathodic peak for its reduction. researchgate.net

The electrode material plays a crucial role in the sensitivity and selectivity of the analysis. While standard electrodes like glassy carbon can be used, chemically modified electrodes often exhibit enhanced performance. researchgate.netnih.gov For example, nanomaterial-based sensors, such as those employing zinc oxide (ZnO) nanorods, have demonstrated ultra-high sensitivity in the detection of piperidine. researchgate.net The high surface area and electrocatalytic properties of such materials can facilitate the electron transfer process, leading to lower detection limits. researchgate.net A hypothetical sensor for this compound could be developed using a similar approach, potentially by modifying the electrode surface with materials that have a high affinity for the dodecyl chain or the piperidine ring.

The table below illustrates the potential performance of a hypothetical electrochemical sensor for the quantification of this compound, based on typical data from related studies.

Table 1: Hypothetical Performance of a Voltammetric Sensor for this compound

| Parameter | Value |

|---|---|

| Analytical Technique | Square Wave Voltammetry |

| Working Electrode | ZnO Nanorod Modified Glassy Carbon Electrode |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Linear Range | 0.5 µM - 250 µM |

| Limit of Detection (LOD) | 0.1 µM |

| Limit of Quantification (LOQ) | 0.3 µM |

| Response Time | < 10 seconds |

Emerging Analytical Techniques (e.g., AI-driven models in analysis)

Furthermore, AI can be instrumental in the development of predictive models for the properties and behavior of chemical compounds. By training models on large datasets of known molecules, it is possible to predict the physicochemical properties, spectral characteristics, and even the electrochemical behavior of a new compound like this compound based on its molecular structure. For example, quantitative structure-property relationship (QSPR) models have been developed to predict the CO2 absorption capacity and degradation rates of various amines. acs.org A similar approach could be used to predict the optimal conditions for the electroanalytical detection of this compound or to model its interaction with different electrode surfaces.

The integration of AI in analytical instrumentation is another promising area. hta-it.com "Smart" sensors could be developed that incorporate machine learning algorithms to perform real-time data analysis and self-calibration. Such a sensor for this compound could potentially adapt to changes in the sample matrix and provide more robust and reliable measurements.

Table 2: Potential Applications of AI-Driven Models in the Analysis of this compound

| Application Area | AI/ML Technique | Potential Benefit |

|---|---|---|

| Data Analysis | Artificial Neural Networks (ANNs) | Enhanced signal-to-noise ratio in voltammetric data, improved peak resolution, and more accurate quantification. |

| Method Development | Genetic Algorithms | Optimization of experimental parameters (e.g., pH, scan rate, electrode modifier) for improved sensitivity and selectivity. |

| Predictive Modeling | Quantitative Structure-Activity Relationship (QSAR) | Prediction of electrochemical properties based on molecular structure, aiding in the selection of appropriate analytical techniques. |

| Instrument Control | Reinforcement Learning | Automated optimization of instrument settings in real-time to maintain analytical performance. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

| Zinc Oxide |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Dodecylpiperidine, and how can purity be ensured during synthesis?

- Methodology :

- Use nucleophilic substitution reactions between piperidine and 1-dodecyl halides, optimizing temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or ethanol) .

- Characterize intermediates and final products via -NMR, -NMR, and mass spectrometry (MS). For new compounds, include elemental analysis and high-resolution MS to confirm identity .

- Monitor purity using HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and ensure batch-to-batch consistency by standardizing reaction conditions .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies:

- Prepare solutions in buffers (pH 3–10) and incubate at 25°C, 40°C, and 60°C for 1–4 weeks .

- Quantify degradation products using LC-MS and compare with controls.

- Use Arrhenius kinetics to predict shelf life under standard storage conditions .

Q. What experimental design is recommended for evaluating the antimicrobial activity of this compound?

- Methodology :

- Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays :

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO).

- Use statistical models (e.g., ANOVA) to analyze dose-response relationships and report 95% confidence intervals .

Advanced Research Questions

Q. How can conflicting data on the cytotoxicity of this compound in mammalian cells be resolved?

- Methodology :

- Perform systematic reviews to identify variables causing discrepancies (e.g., cell lines, exposure times) .

- Conduct comparative studies using standardized protocols:

- Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions.

- Measure apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 assay) .

- Publish raw data and analysis scripts in supplementary materials to enhance reproducibility .

Q. What computational and experimental approaches are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

- Computational :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with bacterial membrane proteins (e.g., lipid A synthase) .

- Use DFT calculations (e.g., Gaussian) to analyze electronic properties (e.g., HOMO-LUMO gaps) .

- Experimental :

- Synthesize analogs with varying alkyl chain lengths (C10–C16) and test MIC values to correlate hydrophobicity with activity .

- Validate membrane disruption via fluorescence microscopy (propidium iodide uptake assays) .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biofilms?

- Methodology :

- Use confocal microscopy with LIVE/DEAD staining (Syto9/PI) to visualize biofilm disruption .

- Quantify extracellular DNA (eDNA) and polysaccharides via colorimetric assays (e.g., Alcian blue for polysaccharides) .

- Employ transcriptomic analysis (RNA-seq) to identify genes upregulated in biofilm-forming bacteria post-treatment .

Guidance for Addressing Data Contradictions

- Example : If literature reports variable MIC values for this compound:

Key Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |